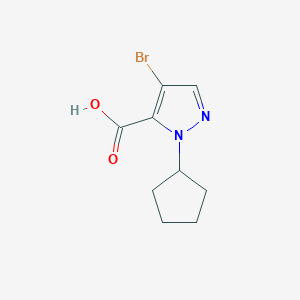

4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylic acid

Description

Molecular Architecture and IUPAC Nomenclature

This compound (CAS 1006494-04-7) is a pyrazole derivative characterized by a fused five-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The molecular formula C₉H₁₁BrN₂O₂ corresponds to a pyrazole core substituted with a bromine atom at position 4, a cyclopentyl group at position 1, and a carboxylic acid moiety at position 5. The SMILES notation O=C(C1N(C2CCCC2)N=CC=1Br)O accurately represents the connectivity and stereochemistry of the molecule. The IUPAC name reflects the positional arrangement of substituents, adhering to priority rules for heterocyclic nomenclature.

| Property | Value |

|---|---|

| Molecular Weight | 259.0998 g/mol |

| Density | Not explicitly reported |

| SMILES | O=C(C1N(C2CCCC2)N=CC=1Br)O |

| InChIKey | MEWNBONVONXSIL-UHFFFAOYSA-N |

The cyclopentyl group attached to the nitrogen at position 1 introduces steric bulk and potential conformational flexibility, while the bromine at position 4 acts as an electron-withdrawing substituent. The carboxylic acid group at position 5 enables hydrogen bonding and participates in resonance stabilization with the pyrazole ring.

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction studies of related pyrazole carboxylic acids reveal insights into the conformational preferences of this compound. The pyrazole ring typically adopts a planar geometry, with deviations observed in substituent orientations due to steric and electronic effects.

Key structural features include:

- Pyrazole Ring Planarity : The aromatic ring maintains coplanarity, with bond lengths consistent with delocalized π-electron density.

- Cyclopentyl Group Orientation : The cyclopentyl substituent adopts a chair-like conformation to minimize torsional strain, projecting outward from the pyrazole plane.

- Bromine Substituent : The bromine atom at position 4 exhibits a slight deviation from the pyrazole plane due to its larger size and inductive effects.

Theoretical calculations (e.g., DFT/B3LYP) predict an extended conformation (torsion angles near ±180°) for the pyrazole-carboxylic acid linkage, stabilized by intramolecular hydrogen bonding between the carboxylic acid proton and the pyrazole nitrogen.

Comparative Structural Analysis with Pyrazole Carboxylic Acid Isomers

The positional isomerism of pyrazole carboxylic acids significantly impacts their electronic and structural properties. A comparison with 3-carboxy- and 4-carboxypyrazole derivatives highlights the unique features of the 5-substituted isomer:

The 5-carboxylic acid isomer benefits from optimal resonance stabilization, as the carboxylic acid group is positioned to maximize conjugation with the pyrazole ring. This contrasts with 3-carboxypyrazole, where tautomerism and reduced resonance effects diminish stability.

Electronic Structure and Resonance Stabilization Effects

The electronic structure of this compound is governed by the interplay of electron-withdrawing and donating groups:

- Bromine's Inductive Effect : The bromine at position 4 withdraws electron density via σ* orbitals, polarizing the C4–Br bond and enhancing the electrophilicity of the pyrazole ring.

- Cyclopentyl Group's Donating Effect : The cyclopentyl substituent at N1 donates electron density through hyperconjugation, partially offsetting the electron-withdrawing influence of bromine.

- Carboxylic Acid Resonance : The carboxylic acid group participates in resonance with the pyrazole ring, delocalizing negative charge across the N1 and C5 positions. This stabilization reduces the acidity of the carboxylic acid compared to non-conjugated systems.

Computational studies using B3LYP/6-311++G** methods confirm that the electron density distribution aligns with these effects, showing increased electron density at the N1 and C5 positions.

Properties

IUPAC Name |

4-bromo-2-cyclopentylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c10-7-5-11-12(8(7)9(13)14)6-3-1-2-4-6/h5-6H,1-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWNBONVONXSIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=C(C=N2)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromopyrazole with cyclopentanone under acidic conditions to form the cyclopentyl-substituted pyrazole. The carboxylic acid group can be introduced through subsequent oxidation reactions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as bromination, cyclization, and oxidation, optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to other functional groups.

Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Oxidation Products: Carboxylic acids, ketones, or aldehydes.

Reduction Products: Alcohols or amines.

Scientific Research Applications

4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.

Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Biological Research: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

Mechanism of Action

The mechanism of action of 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to active sites of enzymes or receptors, leading to modulation of their activity. The carboxylic acid group can form hydrogen bonds, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

- 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid

- 4-bromopyrazole

- 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

Uniqueness: 4-bromo-1-cyclopentyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for specific applications in medicinal chemistry and materials science .

Biological Activity

4-Bromo-1-cyclopentyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound recognized for its potential biological activities. This article delves into its mechanisms of action, pharmacological properties, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 259.10 g/mol. The compound features a pyrazole ring with a bromine atom at the 4-position and a cyclopentyl group at the 1-position, contributing to its unique reactivity and biological activity.

The primary mode of action of this compound involves the inhibition of oxidative phosphorylation within mitochondria. This inhibition affects the electron transport chain, leading to altered energy metabolism and potential changes in cellular signaling due to modified calcium uptake .

Biochemical Pathways

The compound's interference with mitochondrial function suggests significant implications for cellular respiration and energy production. It may also influence various biochemical pathways related to inflammation and cancer progression .

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anti-inflammatory Activity

- Mechanism : The compound inhibits pro-inflammatory cytokines such as TNF-α and IL-6.

- Case Study : In vitro studies demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard anti-inflammatory drugs .

2. Antimicrobial Properties

- Mechanism : Exhibits activity against various bacterial strains by disrupting their metabolic processes.

- Case Study : Compounds similar to this compound showed significant antibacterial effects against E. coli and S. aureus .

3. Anticancer Potential

- Mechanism : The compound may induce apoptosis in cancer cells through mitochondrial pathways.

- Research Findings : Studies have indicated that pyrazole derivatives can inhibit tumor growth in various cancer models, suggesting a role for this compound in cancer therapy .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |

| Antimicrobial | Disruption of bacterial metabolism | |

| Anticancer | Induction of apoptosis in cancer cells |

Research Applications

This compound serves as a significant building block in medicinal chemistry, particularly for developing new anti-inflammatory and anticancer agents. Its unique structure allows for modifications that enhance biological activity and selectivity towards specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.